
5-(Chlorosulfonyl)-1-methyl-1H-pyrazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Chlorosulfonyl)-1-methyl-1H-pyrazole-4-carboxylic acid is an organic compound characterized by the presence of a chlorosulfonyl group, a methyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chlorosulfonyl)-1-methyl-1H-pyrazole-4-carboxylic acid typically involves the chlorosulfonation of a suitable precursor. One common method involves the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with chlorosulfonic acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield and purity of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and precise control of reaction parameters can help achieve consistent product quality and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-(Chlorosulfonyl)-1-methyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonates.
Hydrolysis: The compound can be hydrolyzed to form the corresponding sulfonic acid and hydrochloric acid.
Oxidation and Reduction: While less common, the compound can undergo oxidation or reduction under specific conditions to yield different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. These reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the generated acid.
Hydrolysis: Hydrolysis is usually performed in aqueous acidic or basic conditions, depending on the desired product.
Oxidation and Reduction: Specific oxidizing or reducing agents, such as hydrogen peroxide or sodium borohydride, may be used under controlled conditions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonic Acid: Formed by hydrolysis.
Scientific Research Applications
5-(Chlorosulfonyl)-1-methyl-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Materials Science: Used in the modification of polymers and other materials to enhance their properties, such as thermal stability and chemical resistance.
Biological Research: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Mechanism of Action
The mechanism of action of 5-(Chlorosulfonyl)-1-methyl-1H-pyrazole-4-carboxylic acid is primarily related to its ability to react with nucleophiles. The chlorosulfonyl group is highly electrophilic, making it reactive towards nucleophilic attack. This reactivity allows the compound to modify biological molecules, such as proteins and enzymes, potentially inhibiting their function or altering their activity. The specific molecular targets and pathways involved depend on the context of its application.
Comparison with Similar Compounds
Similar Compounds
Chlorosulfonyl isocyanate: Another compound with a chlorosulfonyl group, used in organic synthesis for the preparation of β-lactams and other derivatives.
Chlorosulfonic acid: A related compound used as a reagent in sulfonation reactions.
Sulfonyl Chlorides: A broader class of compounds that includes various derivatives with similar reactivity.
Uniqueness
5-(Chlorosulfonyl)-1-methyl-1H-pyrazole-4-carboxylic acid is unique due to the presence of the pyrazole ring, which imparts specific chemical properties and reactivity
Properties
Molecular Formula |
C5H5ClN2O4S |
|---|---|
Molecular Weight |
224.62 g/mol |
IUPAC Name |
5-chlorosulfonyl-1-methylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C5H5ClN2O4S/c1-8-4(13(6,11)12)3(2-7-8)5(9)10/h2H,1H3,(H,9,10) |
InChI Key |
SMRVHLJJTARTEI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)O)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


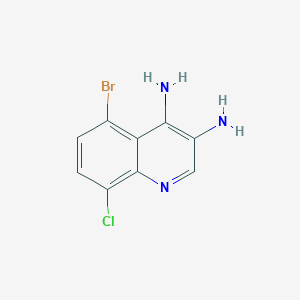
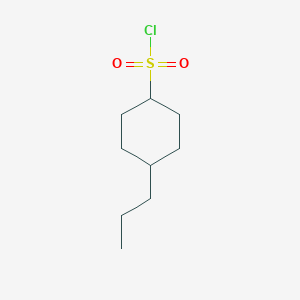
![Imidazo[1,2-A]pyridin-2-ylmethanesulfonyl chloride](/img/structure/B13262008.png)

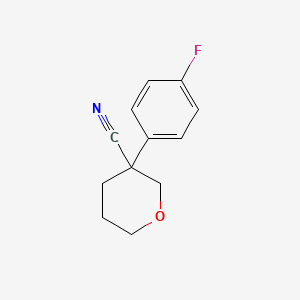
amine](/img/structure/B13262033.png)
![3-{[(3-Fluoro-4-methylphenyl)methyl]amino}propan-1-ol](/img/structure/B13262043.png)


![2-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)propan-1-amine](/img/structure/B13262066.png)
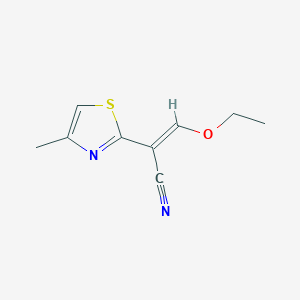
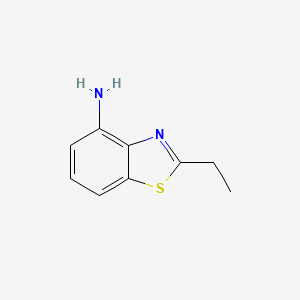
![2-({[3-(Dimethylamino)propyl]amino}methyl)phenol](/img/structure/B13262081.png)

